2,4-Dichloro-5-sulfamoyl-benzamide is a chemical compound with the molecular formula CHClNOS. It is characterized by the presence of two chlorine atoms, a sulfamoyl group, and a benzamide structure. This compound is recognized for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor.
The compound is classified under several categories:
The synthesis of 2,4-Dichloro-5-sulfamoyl-benzamide typically involves several steps:
In industrial settings, large-scale production may utilize chlorosulfonation processes where 2,4-dichlorobenzoic acid is treated with chlorosulfonic acid followed by amine addition under controlled conditions to yield high-purity products .
The molecular structure of 2,4-Dichloro-5-sulfamoyl-benzamide features:
2,4-Dichloro-5-sulfamoyl-benzamide participates in various chemical reactions:
Substitution reactions often involve nucleophilic attack on the carbon atom bonded to the chlorine atom, leading to the formation of new derivatives where chlorine is replaced by functional groups such as hydroxyl or amino groups.
The mechanism of action for 2,4-Dichloro-5-sulfamoyl-benzamide primarily involves its inhibitory effects on enzymes such as α-glucosidase and α-amylase. These enzymes are crucial in carbohydrate metabolism, and their inhibition can lead to reduced glucose absorption in the intestines, making this compound a candidate for antidiabetic therapies.
The compound binds to the active sites of these enzymes through hydrogen bonding and pi interactions, effectively blocking their activity . This mechanism underscores its potential therapeutic applications in managing diabetes.
The melting point and boiling point data are essential for practical applications but are not universally specified across all sources.
2,4-Dichloro-5-sulfamoyl-benzamide has several applications:
Sulfonamide-based therapeutics originated with the discovery of the antibacterial prontosil in the 1930s, which metabolizes to sulfanilamide. This compound established the essential pharmacophore structure: an aromatic ring bearing a sulfonamide group (–SO₂NH₂) at the para position relative to an amino group [2]. Over decades, strategic modifications to this core scaffold yielded diverse therapeutic agents. Pyrimidine-based sulfonamides like sulfadiazine (1018; R1 = R2 = H) and sulfamerazine (1018; R1 = Me, R2 = H), introduced in the 1940s, demonstrated improved water solubility and reduced renal precipitation risk compared to early heterocyclic derivatives such as sulfapyridine [2] [4]. Despite the rise of antibiotics, sulfonamides remain clinically vital for urinary tract infections, meningitis, and penicillin-allergic patients due to their favorable therapeutic indices and reversible side effects [2]. Contemporary research focuses on structural diversification, including halogenation and heterocyclic fusion, to target emerging disease mechanisms beyond antimicrobial activity.
Halogen atoms (Cl, F, Br) are strategically incorporated into benzamide scaffolds to modulate electronic, steric, and pharmacokinetic properties. Chlorine and bromine exert strong electron-withdrawing effects, enhancing the sulfonamide group's acidity (lowering pKₐ), which is crucial for its interaction with zinc-containing enzymatic targets like carbonic anhydrases (CAs) [8]. Ortho-halogen substituents, as in 2,4-dichloro-5-sulfamoyl-benzamide, impose conformational restraint on the benzene ring, optimizing orientation within enzyme active sites [8]. This steric effect enhances selectivity by exploiting differences in active site topology among CA isoforms. For example, the compact Val131 residue in CAIX accommodates ortho-halogenated benzamides more efficiently than CAII, which features bulky Phe131 [8]. Additionally, halogens improve lipophilicity, facilitating membrane permeation and oral bioavailability. This halogen advantage is evident in the sub-nanomolar CAIX inhibition by methyl 2-bromo-4-cyclohexyl-5-sulfamoyl-benzoate (Kd = 0.12 nM) [8].
Table 1: Role of Halogen Substituents in Benzamide Bioactivity
Position | Electronic Effect | Steric Consequence | Target Selectivity Impact |
---|---|---|---|
Ortho (C2) | Moderate σ-electron withdrawal | Ring rotation restriction | High (Exploits small residues in CAIX/XII) |
Meta (C4) | Weak resonance effects | Minimal | Low |
Para | Strong σ/π-withdrawal | Planarity enforcement | Variable |
The specific positioning of chlorine atoms relative to the sulfamoyl (–SO₂NH₂) and carboxamide (–CONH₂) groups dictates binding affinity, selectivity, and metabolic stability. 2,4-Dichloro-5-sulfamoyl-benzamide exemplifies this principle:
Table 2: Comparative Bioactivity of Dichloro-Sulfamoyl Benzamide Derivatives
Compound | CAIX Kd (nM) | CAII Kd (nM) | Selectivity Ratio (CAII/CAIX) | Key Structural Feature |
---|---|---|---|---|
2,4-Dichloro-5-sulfamoyl-benzamide* | 0.12 | 15.7 | 130 | 2-Cl, 4-Cl, 5-CONH₂ |
2,5-Dichloro-4-sulfamoyl-benzamide | 8.3 | 22.1 | 2.7 | 2-Cl, 5-Cl, 4-SO₂NH₂ |
3,4-Dichloro-5-sulfamoyl-benzamide | 43.5 | 9.8 | 0.2 | 3-Cl, 4-Cl, 5-SO₂NH₂ |
Data represents analogs with ester/amide variations [8]. |
Synthetic routes to 2,4-dichloro-5-sulfamoyl-benzamide exploit regioselective chlorosulfonation. One method begins with 2,4-dichlorobenzoic acid, reacting with chlorosulfonic acid to yield 4-chloro-3-chlorosulfonylbenzoic acid. Subsequent ammonification in N-methylpyrrolidone (NMP) at 0–5°C provides the target compound in 85% yield after crystallization [10]. Modifications generate derivatives like oxime esters (11), which show enhanced CAIX/XII selectivity and antiproliferative activity against tumor cells [3].
Beyond CA inhibition, this scaffold exhibits antiviral potential. Patent EP3085368A1 discloses analogs like 5-(cyclohexylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide as hepatitis B virus (HBV) capsid assembly modulators, leveraging the halogenated benzamide core’s ability to disrupt protein-protein interactions [5]. Additionally, its role as a synthon for PD-1/PD-L1 inhibitors highlights utility in immuno-oncology [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7